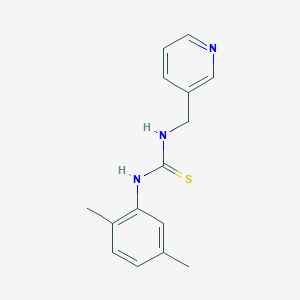![molecular formula C19H21N7 B10869578 3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869578.png)
3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines imidazole, pyridine, and pyrrolopyrimidine moieties, which contribute to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Moiety: Starting with the synthesis of 1H-imidazole, which can be achieved through the Debus-Radziszewski imidazole synthesis involving glyoxal, formaldehyde, and ammonia.
Alkylation: The imidazole is then alkylated with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.
Pyrrolopyrimidine Core Formation: The key intermediate, 5,6-dimethyl-7-(3-pyridyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is synthesized through a condensation reaction involving 3-acetylpyridine and 2,4-pentanedione.
Coupling Reaction: Finally, the 3-(1H-imidazol-1-yl)propylamine is coupled with the pyrrolopyrimidine core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Pharmacology: It is investigated for its pharmacokinetic properties and potential use in drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole and pyridine moieties can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The compound may also modulate signal transduction pathways by binding to receptors and altering their conformation.
相似化合物的比较
Similar Compounds
- 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(2-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE
- 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(4-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE
Uniqueness
The uniqueness of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C19H21N7 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
3-(3-imidazol-1-ylpropyl)-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C19H21N7/c1-14-15(2)26(16-5-3-6-21-11-16)19-17(14)18(20)25(13-23-19)9-4-8-24-10-7-22-12-24/h3,5-7,10-13,20H,4,8-9H2,1-2H3 |
InChI 键 |
JOXNSAKSNCNVBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CCCN3C=CN=C3)C4=CN=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{[4-oxo-1,2,3-benzotriazin-3(4H)-YL]methyl}benzoate](/img/structure/B10869509.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
![N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10869523.png)
![N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide](/img/structure/B10869533.png)
![8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10869535.png)
![N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide](/img/structure/B10869540.png)
![3-butyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869544.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(propan-2-yloxy)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869545.png)
![Methyl [(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetate](/img/structure/B10869550.png)
![(4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869558.png)

![(4Z)-5-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)amino]methylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869563.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869568.png)
![2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B10869571.png)
